1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride
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Overview
Description
1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chlorophenyl group and a methanamine moiety further defines its chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of appropriate precursors.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Formation of Methanamine Moiety: The methanamine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application and the biological system involved. Common molecular targets may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Benzothiophen-2-yl)-1-phenylmethanamine hydrochloride
- 1-(1-Benzothiophen-2-yl)-1-(4-chlorophenyl)methanamine hydrochloride
Comparison
Compared to similar compounds, 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride may exhibit unique properties due to the specific positioning of the chlorophenyl group
Properties
Molecular Formula |
C15H13Cl2NS |
---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
1-benzothiophen-2-yl-(2-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H12ClNS.ClH/c16-12-7-3-2-6-11(12)15(17)14-9-10-5-1-4-8-13(10)18-14;/h1-9,15H,17H2;1H |
InChI Key |
KIUGXXRGYBGING-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C3=CC=CC=C3Cl)N.Cl |
Origin of Product |
United States |
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